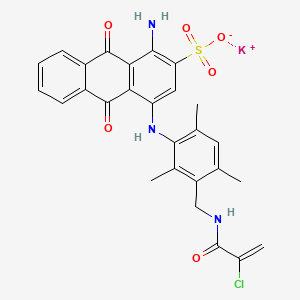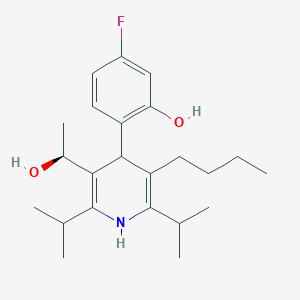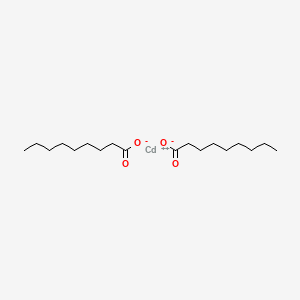
Nonanoic acid, cadmium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonanoic acid, cadmium salt is a chemical compound formed by the reaction of nonanoic acid with cadmium. Nonanoic acid, also known as pelargonic acid, is a nine-carbon fatty acid with the molecular formula C₉H₁₈O₂. Cadmium is a transition metal with the symbol Cd and atomic number 48. The combination of these two substances results in a compound that has unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonanoic acid, cadmium salt can be synthesized through the reaction of nonanoic acid with cadmium oxide or cadmium carbonate. The reaction typically involves heating nonanoic acid with cadmium oxide or carbonate in an inert atmosphere to form the cadmium salt. The reaction can be represented as follows:
[ \text{CdO} + 2 \text{C₉H₁₈O₂} \rightarrow \text{Cd(C₉H₁₇O₂)₂} + \text{H₂O} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the desired product with high purity. The reaction conditions are carefully controlled to ensure the efficient formation of the cadmium salt.
Chemical Reactions Analysis
Types of Reactions
Nonanoic acid, cadmium salt can undergo various chemical reactions, including:
Oxidation: The cadmium salt can be oxidized to form cadmium oxide and other by-products.
Reduction: Reduction reactions can convert the cadmium salt back to cadmium metal.
Substitution: The cadmium ion can be replaced by other metal ions in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are typically employed.
Substitution: Metal salts such as sodium chloride or potassium nitrate can be used in substitution reactions.
Major Products Formed
Oxidation: Cadmium oxide and nonanoic acid derivatives.
Reduction: Cadmium metal and nonanoic acid.
Substitution: New metal salts and nonanoic acid derivatives.
Scientific Research Applications
Nonanoic acid, cadmium salt has several scientific research applications, including:
- **
Properties
CAS No. |
5112-16-3 |
|---|---|
Molecular Formula |
C18H34CdO4 |
Molecular Weight |
426.9 g/mol |
IUPAC Name |
cadmium(2+);nonanoate |
InChI |
InChI=1S/2C9H18O2.Cd/c2*1-2-3-4-5-6-7-8-9(10)11;/h2*2-8H2,1H3,(H,10,11);/q;;+2/p-2 |
InChI Key |
GVVIIKFONQESNB-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCC(=O)[O-].CCCCCCCCC(=O)[O-].[Cd+2] |
Related CAS |
112-05-0 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


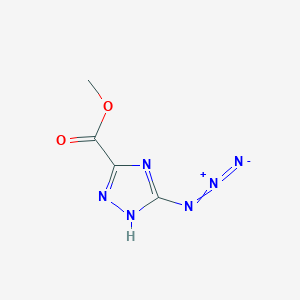
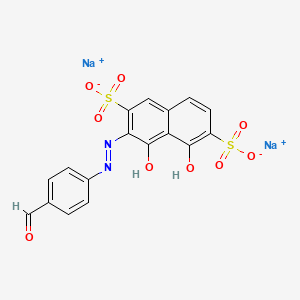
![2,4,6-Tris(bicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B13796964.png)
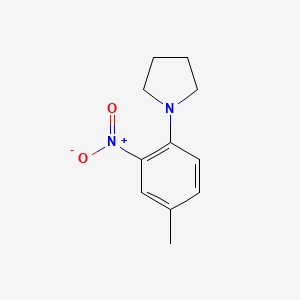
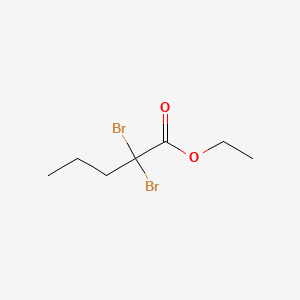
![3H-Furo[3,4-b]imidazo[4,5-d]pyridine](/img/structure/B13796989.png)
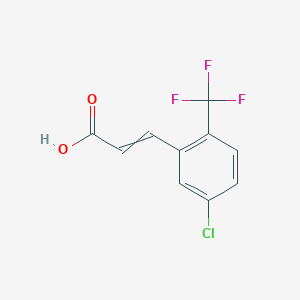
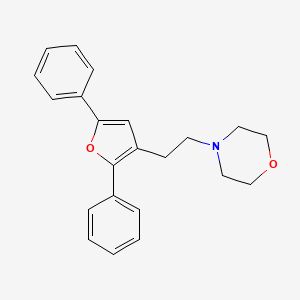
![Bicyclo[4.2.0]octane-7-carboxamide](/img/structure/B13797004.png)
![Trimethylsilyl 4-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)butanoate](/img/structure/B13797016.png)
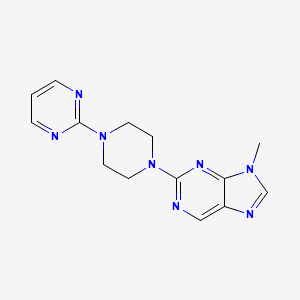
![Beta-alanine,[3-3H(N)]](/img/structure/B13797032.png)
